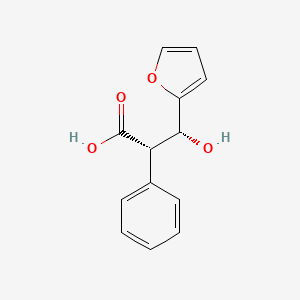
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- is an organic compound with a complex structure that includes a furan ring, a propanoic acid group, and a phenyl group
Méthodes De Préparation
The synthesis of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Propanoic Acid Group: This step involves the addition of a propanoic acid group to the furan ring, often through a Friedel-Crafts acylation reaction.
Addition of the Phenyl Group: The phenyl group is introduced via a Grignard reaction or a similar organometallic reaction.
Hydroxylation: The final step involves the hydroxylation of the alpha position to introduce the beta-hydroxy group.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Esterification: The propanoic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- involves its interaction with various molecular targets. The beta-hydroxy group can form hydrogen bonds with biological molecules, while the furan and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- can be compared with similar compounds such as:
2-Furanpropanoic acid: Lacks the beta-hydroxy and phenyl groups, making it less complex and potentially less active.
Beta-hydroxy-alpha-phenylpropanoic acid: Lacks the furan ring, which may reduce its reactivity and versatility.
Furan-2-carboxylic acid: Lacks the propanoic acid and phenyl groups, making it a simpler molecule with different properties.
Propriétés
Numéro CAS |
119759-51-2 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(2S,3R)-3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16)/t11-,12-/m0/s1 |
Clé InChI |
ZFLMKKDXXLZURV-RYUDHWBXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CO2)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















